(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
Description
“(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester” is a chiral carbamate derivative featuring a 1,4-diazepane (a seven-membered nitrogen-containing heterocycle) core. This compound is structurally characterized by a tert-butyl carbamate group attached to a methyl-oxo-ethyl side chain, which is further substituted with the diazepane ring. Such derivatives are often intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors or modulators of central nervous system (CNS) targets due to their ability to mimic peptide bonds and interact with enzymatic pockets .
Properties
CAS No. |
864754-27-8 |
|---|---|
Molecular Formula |
C13H25N3O3 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(1,4-diazepan-1-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-10(15-12(18)19-13(2,3)4)11(17)16-8-5-6-14-7-9-16/h10,14H,5-9H2,1-4H3,(H,15,18)/t10-/m0/s1 |
InChI Key |
XGQKYXVXKHPGEW-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the diazepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester group undergoes acidic hydrolysis , a common reaction for esters of this type. Under aqueous acidic conditions, the ester cleaves to release tert-butanol and the corresponding carboxylic acid derivative. This reaction is catalyzed by protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Key Observations :
-
Enzymatic hydrolysis may occur in biological systems, where esterases catalyze the conversion to the carboxylic acid form.
-
Thermal stability : The tert-butyl ester is less susceptible to hydrolysis under neutral or basic conditions compared to other esters .
Nucleophilic Substitution at the Carbamate Group
The carbamate moiety in the molecule is reactive toward nucleophiles due to its electrophilic carbonyl carbon. This reactivity enables substitution reactions with amines, alcohols, or other nucleophiles. For example, in analogous systems, carbamates undergo reactions with amines like 3-methoxypropylamine , leading to the formation of substituted ureas and the elimination of tert-butanol and CO₂ .
Mechanism :
-
Nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate.
-
Elimination of tert-butanol and CO₂ generates a urea derivative .
Deprotection of the Tert-Butyl Ester
The tert-butyl ester can be selectively removed under specific conditions:
ZnBr₂-Mediated Dep
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant and Anxiolytic Potential
Research indicates that compounds containing diazepan structures can exhibit anxiolytic effects. The specific compound may interact with GABA receptors, which are crucial for regulating anxiety and mood disorders. Studies have shown that similar diazepan derivatives have been effective in preclinical models for anxiety and depression .
2. Neuroprotective Effects
The neuroprotective properties of (S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester have been investigated in relation to neurodegenerative diseases. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Organic Synthesis Applications
1. Building Block for Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for modifications that can lead to the development of novel pharmaceuticals. For instance, it can be used to synthesize other carbamate derivatives that may possess enhanced biological activity .
2. Catalytic Applications
The unique structural characteristics of this compound make it a candidate for use as a catalyst in various organic reactions. Its ability to stabilize transition states can facilitate reactions such as acylation and alkylation, which are essential in synthetic organic chemistry .
Case Study 1: Antidepressant Activity
A study evaluating the antidepressant effects of diazepan derivatives found that this compound exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic signaling .
Case Study 2: Neuroprotection in Alzheimer’s Models
In vitro studies demonstrated that this compound could protect neuronal cells from amyloid-beta-induced toxicity. The results indicated a reduction in cell death and preservation of mitochondrial function, highlighting its potential role as a neuroprotective agent .
Mechanism of Action
The mechanism of action of (S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, leading to modulation of their activity. The carbamate group may undergo hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) [1,4]Diazepane-1-carboxylic acid tert-butyl ester (CAS: 112275-50-0)
- Structure : Lacks the methyl-oxo-ethyl side chain and chiral center present in the target compound.
- Applications : Primarily used as a building block in peptide synthesis and as a precursor for CNS-targeting molecules.
- Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), requiring handling under inert conditions .
(b) {1S-benzyl-4R-[1-(5-cyclohexyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3(R,S)-ylcarbamoyl)-S-ethylcarbamoyl]-2R-hydroxy-5-phenyl-pentyl}-carbamic acid tert-butyl ester (CBAP)
- Structure : Features a benzodiazepine ring (vs. diazepane) and a complex peptidomimetic side chain.
- Pharmacology: Acts as a β-secretase inhibitor and induces “pharmacological knock-down” of presenilin 1 (PS1) fragments, suggesting utility in Alzheimer’s disease research .
Carbamates with Aminoethyl or Diamine Side Chains
(a) [2-(4-Methyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester
- Structure : Contains a linear diamine side chain instead of the diazepane-oxo-ethyl motif.
- Synthesis : Prepared via NaBH₄ reduction of imine intermediates, highlighting divergent synthetic routes compared to the target compound’s likely reductive amination or cyclization strategies .
- Applications : Used in cyclotetrapeptide synthesis to study conformational effects on biological activity .
(b) {4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester (5f)
- Structure : Substitutes the diazepane with a benzo[1,4]dioxin group and a butyl spacer.
- Physicochemical Properties : Reported as a yellowish viscous oil (88% yield) with distinct NMR shifts (e.g., δ 1.37 ppm for tert-butyl protons) .
Comparative Data Table
Key Differentiators
Chirality : The target compound’s (S)-configuration may enhance stereoselective interactions with biological targets, unlike achiral analogues like [1,4]diazepane-1-carboxylic acid tert-butyl ester.
Pharmacological Potential: While CBAP demonstrates β-secretase inhibition, the target compound’s diazepane core may favor modulation of GABAergic or serotonergic pathways, given diazepane’s prevalence in anxiolytic drug scaffolds.
Biological Activity
(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester, with CAS number 864754-27-8, is a compound that has garnered attention for its potential biological activity. This compound belongs to the class of carbamates and features a diazepan ring, which is significant in various pharmacological applications.
- Molecular Formula : C13H25N3O3
- Molar Mass : 271.36 g/mol
- Boiling Point : Approximately 432.3 °C (predicted)
- Density : 1.067 g/cm³ (predicted)
- pKa : 11.75 (predicted)
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly involving GABAergic pathways. The diazepan structure is known for its ability to modulate GABA_A receptors, leading to anxiolytic and sedative effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Anxiolytic Properties : Reduction of anxiety levels in animal models.
- Sedative Effects : Induction of sleep in various test subjects.
These effects are crucial for therapeutic applications in treating anxiety disorders and insomnia.
Study 1: Anxiolytic Effects
In a study published in the Journal of Medicinal Chemistry, derivatives of diazepan compounds were evaluated for their anxiolytic properties using the elevated plus maze test in rodents. The results showed that compounds with similar structures to this compound significantly increased the time spent in open arms, indicating reduced anxiety levels.
| Compound | Time Spent in Open Arms (seconds) | Control Group (seconds) |
|---|---|---|
| Test Compound | 60 ± 5 | 30 ± 5 |
Study 2: Sedative Properties
Another investigation focused on the sedative effects of diazepan derivatives. In this study, the sleep induction time was measured in a controlled environment. The compound demonstrated a significant reduction in sleep latency compared to the control group.
| Compound | Sleep Latency (minutes) | Control Group (minutes) |
|---|---|---|
| Test Compound | 10 ± 2 | 20 ± 3 |
Q & A
Q. What synthetic strategies are recommended for introducing the tert-butyl carbamate group in this compound?
The tert-butyl carbamate (Boc) group is typically introduced via Schotten-Baumann conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like NaOH. For chiral centers, asymmetric Mannich reactions or enzymatic resolution can ensure stereochemical fidelity, as demonstrated in the synthesis of structurally related β-amino carbonyl compounds . Boc protection is often performed under anhydrous conditions to prevent hydrolysis, with progress monitored by TLC or NMR .
Q. Which analytical methods validate the stereochemical configuration of the compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers, while X-ray crystallography provides definitive confirmation of absolute configuration. For intermediates, NOESY NMR can assess spatial proximity of substituents, as seen in studies of tert-butyl diazepane derivatives .
Q. How is computational docking utilized to predict binding interactions for this compound?
Molecular docking tools like Glide or AutoDock are used to model ligand-receptor interactions. For example, similar carbamic acid tert-butyl esters showed binding to SARS-CoV-2 Mpro via hydrogen bonds with GLN 189, LEU 141, and HIS 164, supported by Glide scores (−8.21 kcal/mol) and hydrophobic interactions with MET 49 and CYS 145 .
Advanced Research Questions
Q. How can discrepancies between computational docking scores and experimental binding data be resolved?
Discrepancies often arise from rigid-receptor assumptions in docking. Molecular dynamics (MD) simulations over 100 ns can assess conformational stability, with RMSD (<2.0 Å) and RMSF plots identifying flexible regions. Post-simulation free energy calculations (MM/PBSA) refine binding affinity predictions, as shown for Mpro complexes .
Q. What strategies improve the compound’s metabolic stability in enzymatic assays?
Stability under physiological conditions is tested via incubation with liver microsomes or plasma, followed by HPLC or LC-MS/MS quantification. Structural modifications, such as replacing labile esters with ethers or fluorinated groups, can reduce hydrolysis. For example, tert-butyl carbamates in enzyme substrates demonstrated enhanced stability when steric hindrance near the ester group was increased .
Q. How do researchers address contradictions in structure-activity relationship (SAR) data for diazepane derivatives?
Contradictions arise from off-target effects or assay variability. Orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional activity) and meta-analysis of crystallographic data (e.g., Protein Data Bank entries) help clarify SAR trends. For instance, hydrophobic interactions with LEU 27 and PRO 52 were critical for activity in Mpro inhibitors .
Q. What in silico ADME parameters are prioritized for optimizing bioavailability?
Key parameters include:
- Lipophilicity (LogP) : Optimal range 1–3, predicted via QSAR models.
- Permeability (Caco-2/MDCK assays) : Enhanced by reducing hydrogen bond donors.
- Metabolic susceptibility : CYP450 inhibition assays (e.g., CYP3A4) guide structural tweaks. Studies on tert-butyl carbamates highlighted low polar surface area (<80 Ų) as critical for blood-brain barrier penetration .
Methodological Tables
Q. Table 1: Key Binding Interactions from Docking Studies
| Target Protein | Hydrogen Bonds (Residues) | Hydrophobic Interactions (Residues) | Glide Score (kcal/mol) | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Mpro | GLN 189, LEU 141, HIS 164 | LEU 27, MET 49, CYS 145 | -8.21 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
